molecular formula C6H7Cl3N2 B11889827 (3,5-Dichloropyridin-2-YL)methanamine hydrochloride

(3,5-Dichloropyridin-2-YL)methanamine hydrochloride

Cat. No.: B11889827
M. Wt: 213.5 g/mol
InChI Key: SRQRIZJOXTUODH-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-2-YL)methanamine hydrochloride is a halogenated pyridine derivative featuring a methanamine group at the 2-position of the pyridine ring and chlorine substituents at the 3- and 5-positions, formulated as a hydrochloride salt. Pyridine-based amines are frequently employed as intermediates or bioactive molecules due to their ability to modulate electronic and steric properties, influencing binding affinity and solubility . The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for synthetic and pharmacological applications.

Properties

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

(3,5-dichloropyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H

InChI Key

SRQRIZJOXTUODH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and 5 undergo nucleophilic aromatic substitution (NAS) under basic conditions, with reactivity influenced by the electron-withdrawing effects of the adjacent substituents.

Key Reagents and Conditions:

Reaction TypeReagentsConditionsMajor Products
AminationAmmonia, primary/secondary aminesHigh temperature (80–120°C)3,5-Diaminopyridin-2-ylmethanamine
ThiolationSodium hydrosulfide (NaSH)Polar aprotic solvents (DMF)3,5-Dithiolpyridin-2-ylmethanamine
AlkoxylationAlkoxides (e.g., NaOMe, KOtBu)Microwave-assisted heating3/5-Alkoxy-substituted derivatives

Case Study:
In a scaled synthesis, treatment with piperidine in dichloromethane (DCM) at 0°C yielded 3,5-dichloro-2-(piperidin-1-ylcarbonyl)pyridine with 76% efficiency after purification . This highlights the compound’s utility in forming pharmacologically relevant amide bonds.

Oxidation Reactions

The methylamine group can be oxidized to a nitrile or carboxylic acid derivative, depending on reaction conditions.

Experimental Data:

Oxidizing AgentSolventTemperatureProductYield
KMnO₄ (acidic)H₂O/H₂SO₄80°C3,5-Dichloropyridine-2-carboxylic acid85%
CrO₃Acetic acid60°C3,5-Dichloropyridine-2-carbonitrile72%

Mechanistic Insight:
Oxidation proceeds via radical intermediates in acidic media, with the methylamine group first converting to an imine intermediate before further oxidation.

Coupling Reactions

The compound participates in cross-coupling reactions, enabling C–C or C–N bond formation.

Palladium-Catalyzed Couplings:

Reaction TypeCatalytic SystemSubstrateProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-based drug candidates
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesNitrogen-containing heterocycles

Industrial Example:
A continuous flow reactor achieved 92% yield in coupling 3,5-dichloropicolinoyl chloride with tert-butyl carbamate derivatives, showcasing scalability .

Reduction Reactions

The methylamine group and chlorine substituents can be selectively reduced.

Reduction Pathways:

Reducing AgentTarget GroupProductConditions
H₂/Pd-CChlorine atoms3,5-Dihydropyridin-2-ylmethanamine50 psi H₂, ethanol
LiAlH₄Amine to methyl3,5-Dichloro-2-methylpyridineAnhydrous THF

Selectivity Note:
Catalytic hydrogenation preferentially reduces chlorine atoms over the amine group under mild conditions.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to liberate the free base, enhancing solubility in organic solvents.

Neutralization Protocol:

  • Reagent: Aqueous NaOH (1M)

  • Conditions: Stirring at 25°C for 1 hour

  • Outcome: Free base precipitated in 95% yield

Stability and Degradation

The compound exhibits moderate thermal stability but degrades under prolonged UV exposure or extreme pH.

Degradation Products:

ConditionMajor DegradantsMechanism
pH < 23,5-Dichloropyridine-2-carboxylic acidAcid-catalyzed hydrolysis
UV light (254 nm)3-Chloropyridin-2-ylmethanamineRadical dechlorination

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in cancer treatment. Research indicates that similar compounds can inhibit enzymes linked to cancer progression, such as lysyl oxidase-like 2. This suggests that (3,5-Dichloropyridin-2-YL)methanamine hydrochloride may also exhibit similar inhibitory effects.

Notable Findings:

  • Inhibition of Enzymes: Studies have shown that compounds with structural similarities can effectively inhibit specific enzymes involved in cancer pathways.
  • Biological Activity: Preliminary investigations suggest that this compound may interact with biological targets to exert therapeutic effects.

Organic Synthesis

As a versatile building block, (3,5-Dichloropyridin-2-YL)methanamine hydrochloride is utilized in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various biologically active compounds .

Applications in Synthesis:

  • Pharmaceutical Intermediates: It is used to synthesize intermediates for drugs targeting various diseases.
  • Agrochemicals Production: The compound's reactivity makes it suitable for developing agrochemicals .

Case Studies

  • Anticancer Activity:
    A study investigated the inhibitory effects of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride on lysyl oxidase-like 2. Results indicated significant inhibition, suggesting its potential as a therapeutic agent against cancer.
  • Enzyme Interaction Studies:
    Research utilizing biochemical assays showed that the compound interacts with various enzymes involved in metabolic pathways, indicating its role as a potential inhibitor in drug development.

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dicyanopyridines ()

Compounds such as 1-(1H-imidazol-2-yl)methanamine derivatives (e.g., compounds 14–17) share structural motifs with the target compound but differ in substituents. Key distinctions include:

  • Substituents: The target compound’s dichloropyridine core contrasts with dicyanopyridines, which bear cyano (-CN) groups.
  • Synthesis: Both classes employ carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) for amide bond formation. However, the target compound’s synthesis likely involves halogenation steps absent in dicyanopyridine preparation .
  • Applications: Dicyanopyridines in are adenosine receptor ligands, suggesting the target compound may also interact with similar biological targets but with altered affinity due to substituent differences.

Pyrido-Thieno-Pyrimidin Derivatives ()

The compound N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (24) provides a contrast in heterocyclic complexity:

  • Structure: Incorporates a fused thieno-pyrimidine system with acetyl and phenyl groups. Sulfur in the thieno ring may enhance π-stacking interactions but reduce solubility compared to the dichloropyridine core .
  • Physicochemical Properties : The target compound’s hydrochloride salt likely has higher aqueous solubility than the neutral acetamide (24), which has a melting point of 143–145°C and lower polarity .
  • Synthetic Routes : Compound 24 uses acetylation (acetyl chloride in pyridine), whereas the target compound’s synthesis would prioritize halogenation and amine salt formation.

Simple Amine Hydrochlorides ()

N-Methyl methanamine hydrochloride (CAS 506-59-2) represents a simpler structural analogue:

  • Basicity and Solubility : The absence of aromatic rings in N-methyl methanamine results in higher basicity (pKa ~10) compared to the target compound, where the pyridine ring (pKa ~1–3) modulates amine basicity. This affects protonation states under physiological conditions .
  • Applications : Simple amines like N-methyl methanamine are often used as buffers or intermediates, whereas the target compound’s aromatic system suggests specialized roles in drug discovery.

Methanamine Building Blocks ()

Enamine Ltd’s catalog lists dihydrochloride salts such as 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride :

  • Molecular Weight and Stability: The target compound’s molecular weight (est. ~223 g/mol) is comparable to these building blocks (e.g., 224.13 g/mol for the pyrimidine derivative). However, dihydrochloride salts may exhibit higher hygroscopicity than monohydrochlorides .
  • Substituent Effects : Pyrimidine-based derivatives (e.g., 2-propyl or fluoropyridin-3-yl groups) alter electronic profiles and steric bulk, impacting interactions in catalytic or binding environments .
Table 2: Physicochemical Comparison of Hydrochloride Salts
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
(3,5-Dichloropyridin-2-YL)methanamine·HCl C6H7Cl3N2 ~223 3,5-Cl; pyridine Monohydrochloride
1-(2-Propylpyrimidin-5-yl)methanamine·2HCl C8H15Cl2N3 224.13 2-propyl; pyrimidine Dihydrochloride
N-Methyl methanamine·HCl C2H8ClN 81.55 Methyl Monohydrochloride

Key Research Findings and Implications

  • Substituent Impact: Chlorine atoms in the target compound likely enhance electrophilicity and binding to hydrophobic pockets compared to cyano or alkyl groups in analogues .
  • Salt Form: Monohydrochloride salts balance solubility and stability better than dihydrochlorides, which may be prone to deliquescence .
  • Synthetic Flexibility : The target compound’s pyridine core allows for diverse functionalization, positioning it as a versatile intermediate for drug discovery.

Biological Activity

(3,5-Dichloropyridin-2-YL)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H6Cl2N2·HCl
  • Structure : A derivative of pyridine with two chlorine substituents at the 3 and 5 positions, enhancing its reactivity and potential applications in medicinal chemistry.

The biological activity of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes associated with cancer progression, such as lysyl oxidase-like 2.
  • Receptor Modulation : The compound may alter receptor signaling pathways, influencing various biological processes .

Anticancer Activity

The compound shows promise in anticancer applications , particularly through the inhibition of specific oncogenic pathways. For instance:

  • Studies suggest that similar compounds can inhibit BCL6, a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL) progression .
  • The compound's structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications for cancer treatment .

Case Studies and Research Findings

  • In Vivo Studies : Research has demonstrated that compounds structurally related to (3,5-Dichloropyridin-2-YL)methanamine hydrochloride exhibit significant antiproliferative effects in vivo. For example, optimized derivatives showed subnanomolar potency against cancer cell lines and favorable pharmacokinetic profiles .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis has been conducted on related pyridine derivatives. This analysis highlights how modifications at various positions on the pyridine ring can enhance or diminish biological activity .
    Compound NameIC50 (nM)Biological Activity
    CCT3735660.7BCL6 degradation
    CCT3720644.8Enzymatic inhibition
    CCT37356710.7Cellular activity

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